Cas no 714975-40-3 (1,3,4-OXADIAZOL-2-AMINE, N-METHYL-5-(TRIFLUOROMETHYL)-)
1,3,4-OXADIAZOL-2-AMINE, N-METHYL-5-(TRIFLUOROMETHYL)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-OXADIAZOL-2-AMINE, N-METHYL-5-(TRIFLUOROMETHYL)-
- N-Methyl-5-(trifluoromethyl)-1,3,4-oxadiazole-2-amine
- EN300-7739520
- N-methyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine
- AKOS027559383
- 714975-40-3
- SMZAFGPAAIFXJE-UHFFFAOYSA-N
-
- Inchi: 1S/C4H4F3N3O/c1-8-3-10-9-2(11-3)4(5,6)7/h1H3,(H,8,10)
- InChI Key: SMZAFGPAAIFXJE-UHFFFAOYSA-N
- SMILES: FC(C1=NN=C(NC)O1)(F)F
Computed Properties
- Exact Mass: 167.03064625Da
- Monoisotopic Mass: 167.03064625Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 51Ų
1,3,4-OXADIAZOL-2-AMINE, N-METHYL-5-(TRIFLUOROMETHYL)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7739520-0.05g |
N-methyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine |
714975-40-3 | 95.0% | 0.05g |
$587.0 | 2025-02-22 | |
| Enamine | EN300-7739520-0.1g |
N-methyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine |
714975-40-3 | 95.0% | 0.1g |
$615.0 | 2025-02-22 | |
| Enamine | EN300-7739520-0.25g |
N-methyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine |
714975-40-3 | 95.0% | 0.25g |
$642.0 | 2025-02-22 | |
| Enamine | EN300-7739520-0.5g |
N-methyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine |
714975-40-3 | 95.0% | 0.5g |
$671.0 | 2025-02-22 | |
| Enamine | EN300-7739520-1.0g |
N-methyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine |
714975-40-3 | 95.0% | 1.0g |
$699.0 | 2025-02-22 | |
| Enamine | EN300-7739520-2.5g |
N-methyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine |
714975-40-3 | 95.0% | 2.5g |
$1370.0 | 2025-02-22 | |
| Enamine | EN300-7739520-5.0g |
N-methyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine |
714975-40-3 | 95.0% | 5.0g |
$2028.0 | 2025-02-22 | |
| Enamine | EN300-7739520-10.0g |
N-methyl-5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine |
714975-40-3 | 95.0% | 10.0g |
$3007.0 | 2025-02-22 |
1,3,4-OXADIAZOL-2-AMINE, N-METHYL-5-(TRIFLUOROMETHYL)- Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1,3,4-OXADIAZOL-2-AMINE, N-METHYL-5-(TRIFLUOROMETHYL)-
Introduction to CAS No 714975-40-3: 1,3,4-Oxadiazol-2-Amine, N-Methyl-5-(Trifluoromethyl)-
The compound with CAS No 714975-40-3, known as 1,3,4-Oxadiazol-2-Amine, specifically the derivative N-Methyl-5-(Trifluoromethyl)-, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of oxadiazole derivatives, which have gained considerable attention due to their versatile applications in drug discovery and advanced materials.
The structure of this compound features a central oxadiazole ring, which is a five-membered heterocycle containing one oxygen and two nitrogen atoms. The substitution pattern at position 5 with a trifluoromethyl group introduces unique electronic properties and enhances its stability. Additionally, the presence of an N-methyl group at position 2 further modulates the molecule's reactivity and solubility.
Recent studies have highlighted the potential of this compound in various fields. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules. The trifluoromethyl group is particularly valuable in medicinal chemistry due to its ability to enhance lipophilicity and improve drug-like properties such as absorption and bioavailability.
In materials science, this compound has been investigated for its potential as a precursor in the synthesis of advanced polymers and organic semiconductors. Its ability to form stable covalent bonds makes it an attractive candidate for applications in electronics and optoelectronics.
Moreover, the synthesis of this compound has been optimized through various methodologies. Recent advancements in catalytic processes have enabled more efficient routes to prepare this molecule on a larger scale. These methods often involve transition metal catalysts or microwave-assisted synthesis techniques.
In conclusion, CAS No 714975-40-3 represents a promising compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in both academia and industry.
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